

solubility of Imidacloprid-d4 in organic solvents

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Compound of Interest

Compound Name: *Imidacloprid-d4*

Cat. No.: *B124505*

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An In-Depth Technical Guide to the Solubility of **Imidacloprid-d4** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid-d4 is the deuterated form of Imidacloprid, a widely used neonicotinoid insecticide.[1] As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Imidacloprid in various matrices using mass spectrometry-based methods like GC-MS or LC-MS.[2] Understanding the solubility of **Imidacloprid-d4** in different organic solvents is fundamental for preparing stock solutions, calibration standards, and for its effective use in analytical and research applications. This guide provides a comprehensive overview of the available solubility data and outlines a general experimental protocol for its determination.

Solubility Data

Quantitative solubility data for **Imidacloprid-d4** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data exists, and commercial suppliers provide solutions in specific solvents. It is a common and reasonable assumption in analytical chemistry that the deuteration of a molecule has a negligible effect on its physical properties, including solubility. Therefore, the solubility of **Imidacloprid-d4** is expected to be very similar to that of its non-deuterated counterpart, Imidacloprid.

Qualitative Solubility of Imidacloprid-d4

The following table summarizes the available qualitative solubility information for **Imidacloprid-d4**.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]
Acetone	Soluble (Commercially available as a 100 µg/ml solution)	[3]

Quantitative Solubility of Imidacloprid (Non-Deuterated)

The following table presents the quantitative solubility data for non-deuterated Imidacloprid in water and various organic solvents at 20°C. This data serves as a strong proxy for the solubility of **Imidacloprid-d4**.

Solvent	Solubility (g/L) at 20°C	Reference
Water (pH 7)	0.61	[4][5][6]
Dichloromethane	67.0	[5]
Toluene	0.69	[5]
n-Hexane	0.10	[5]

One study systematically measured the solubility of Imidacloprid in several solvents at temperatures ranging from 293.15 K to 353.15 K.[7][8] The results indicated that solubility in these organic solvents increased with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like **Imidacloprid-d4** in an organic solvent, based on the "shake-flask" method, which is a common technique.[9]

Objective: To determine the saturation concentration of **Imidacloprid-d4** in a specific organic solvent at a controlled temperature.

Materials:

- **Imidacloprid-d4** (solid)
- High-purity organic solvent of choice
- Analytical balance
- Glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

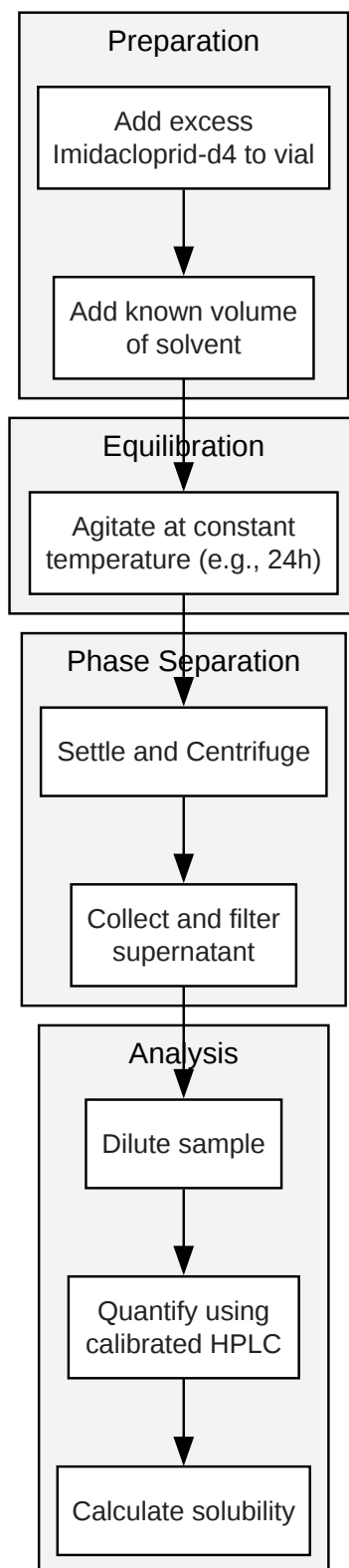
Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **Imidacloprid-d4** to a glass vial. The amount should be more than what is expected to dissolve.
 - Add a known volume of the organic solvent to the vial.
 - Cap the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 20°C).^[9]

- Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can help determine the necessary time to achieve saturation.^[9]
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
 - Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.
- Quantification:
 - Analyze the diluted solution using a calibrated HPLC method to determine the concentration of **Imidacloprid-d4**.
 - Prepare a series of standard solutions of known concentrations to generate a calibration curve.
 - Calculate the original concentration in the saturated solution by applying the dilution factor.
- Confirmation:
 - Repeat the experiment to ensure the results are reproducible.
 - To confirm equilibrium was reached, a second run can be performed with a longer agitation time. If the results are consistent, equilibrium was likely achieved.

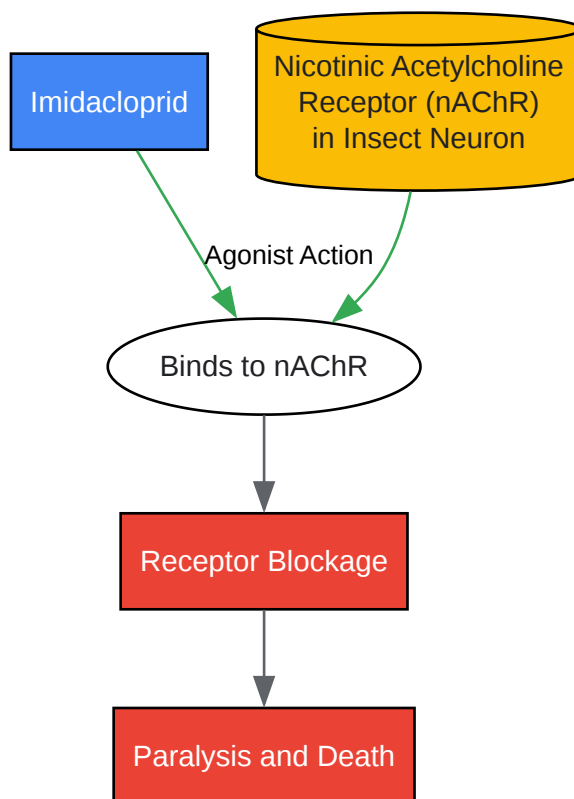
Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility and a conceptual representation of Imidacloprid's mode of action.



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Caption: Workflow for Solubility Determination.

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Caption: Imidacloprid's Mode of Action Pathway.

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